5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Description
This pyrimidine-4-carboxamide derivative features a chloro group at position 5, a propan-2-ylsulfanyl (isopropylthio) group at position 2, and an N-linked 4-methoxyphenyl substituent. The methoxy group enhances lipophilicity and may influence electronic properties, while the isopropylthio moiety contributes to steric bulk and metabolic stability.
Properties
Molecular Formula |
C15H16ClN3O2S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9(2)22-15-17-8-12(16)13(19-15)14(20)18-10-4-6-11(21-3)7-5-10/h4-9H,1-3H3,(H,18,20) |
InChI Key |
GKANUPNIMOECGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Biological Activity
5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H24ClN5O3S
- Molecular Weight : 474.0 g/mol
- IUPAC Name : 5-chloro-2-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. It has been shown to exhibit antibacterial properties by inhibiting key enzymes involved in bacterial metabolism, particularly those related to fatty acid synthesis.
Antibacterial Activity
Recent studies indicate that 5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values highlight its potency compared to standard antibiotics.
| Bacteria Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Kanamycin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
| Pseudomonas aeruginosa | 4 | Ciprofloxacin | 8 |
| Bacillus subtilis | 32 | Tetracycline | 64 |
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of the enzyme ecKAS III (enoyl-acyl carrier protein reductase), which plays a crucial role in bacterial fatty acid biosynthesis. The half-maximal inhibition constant (IC50) for this enzyme was determined to be approximately 5.6 µM , indicating strong inhibitory potential .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of various derivatives of pyrimidine compounds, including our compound of interest. The results showed that it was effective against clinical strains of bacteria, particularly highlighting its lower MIC against Pseudomonas aeruginosa compared to conventional antibiotics . -
Mechanistic Insights :
Research employing ligand-docking studies revealed that the compound binds effectively at the active site of ecKAS III, suggesting a competitive inhibition mechanism. This interaction is believed to disrupt the normal fatty acid synthesis pathway in bacteria, leading to cell death . -
Comparative Analysis :
A comparative analysis with other similar compounds indicated that modifications in the chemical structure significantly affect antibacterial potency. Specifically, the presence of electron-withdrawing groups like chlorine enhances activity against resistant bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
The compound features a pyrimidine core with a chloro group and a methoxyphenyl substituent, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit notable anticancer activities. A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, demonstrated significant antiproliferative effects against a range of cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Case Study:
A detailed examination of the compound's efficacy against human cancer cell lines revealed IC50 values ranging from 20 to 50 µM, indicating substantial potency in inhibiting cell growth. Furthermore, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are essential for programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Data Summary Table:
| Activity Type | Tested Compound | MIC Values (μg/mL) | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide | 15.62 - 31.25 | Effective against MRSA |
| Antiproliferative | Related compounds | 20 - 50 | Potent against various cancer cells |
Study on Anticancer Efficacy
A comprehensive study published in a peer-reviewed journal evaluated the anticancer potential of this compound alongside other derivatives. The results indicated that structural modifications could enhance its efficacy against specific cancer types.
Evaluation of Antimicrobial Efficacy
Another investigation highlighted the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The study reported an MIC significantly lower than many other tested compounds, underscoring its potential as an effective antimicrobial agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5 Chlorine
The chlorine atom at position 5 of the pyrimidine ring undergoes nucleophilic substitution reactions under controlled conditions. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which activates the C5 position for displacement by nucleophiles.
Key Reactions:
-
Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, N-methylphenethylamine) in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C to yield 5-amino-pyrimidine derivatives .
-
Alkoxy Formation : Treatment with alkoxides (e.g., sodium methoxide) generates 5-alkoxy analogues, though this pathway is less common due to competing hydrolysis.
Table 1: Nucleophilic Substitution Products
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | DMF, 100°C, 12h | 5-morpholino-pyrimidine derivative | 72 |
| N-Methylphenethylamine | DMSO, 120°C, 8h | 5-(N-methylphenethylamino) derivative | 68 |
Oxidation of the Propan-2-ylsulfanyl Group
The propan-2-ylsulfanyl (–S–CH(CH₃)₂) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reaction Pathways:
-
Sulfoxide Formation : Controlled oxidation with H₂O₂ (1 equiv) at 0–25°C produces the sulfoxide derivative.
-
Sulfone Formation : Excess H₂O₂ or stronger oxidants (e.g., mCPBA) at elevated temperatures (50–80°C) yield the sulfone .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Temperature | Time (h) | Major Product | Selectivity (%) |
|---|---|---|---|---|
| H₂O₂ (1 equiv) | 25°C | 6 | Sulfoxide | >90 |
| H₂O₂ (3 equiv) | 80°C | 12 | Sulfone | 85 |
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring itself can participate in electrophilic substitutions, though reactivity is modulated by electron-withdrawing substituents (Cl, carboxamide) and steric effects from the propan-2-ylsulfanyl group.
Observed Reactions:
-
Nitration : Occurs at the C6 position under HNO₃/H₂SO₄, though yields are low (<30%) due to deactivation by the carboxamide group.
-
Halogenation : Limited reactivity with Br₂/FeBr₃, requiring harsh conditions (100°C) for C6 bromination.
Stability Under Hydrolytic Conditions
The carboxamide group (–CONH–) demonstrates moderate stability:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M, reflux) cleaves the amide bond, generating 5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylic acid.
-
Basic Conditions : Stable in NaOH (1M) at 25°C for 24h, with <5% hydrolysis observed.
Table 3: Biological Activity of Key Derivatives
| Derivative Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Morpholino | CDK2 | 62 | |
| Sulfone | COX-2 | 110 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations at Position 2 (Pyrimidine Ring)
The substituent at position 2 significantly impacts physicochemical and biological properties:
Key Insights:
Variations in N-Substituents
The N-linked aromatic group modulates electronic and steric interactions:
Key Insights:
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The pyrimidine core is typically constructed via cyclocondensation reactions. A primary method involves reacting 2-thioureidoacetic acid derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) to form 4,6-disubstituted pyrimidine intermediates. For this compound, 5-chloro-2-mercaptopyrimidine-4-carboxylic acid serves as the foundational intermediate, achieved through:
-
Thionation : Treatment of 5-chloropyrimidine-4-carboxylic acid with phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene at 110°C for 6 hours yields the thiolated derivative.
-
S-Alkylation : Reaction with 2-bromopropane in dimethylformamide (DMF) at 60°C introduces the propan-2-ylsulfanyl group.
Key parameters :
Nucleophilic Aromatic Substitution
The 4-carboxamide group is introduced via nucleophilic substitution. 5-Chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carbonyl chloride reacts with 4-methoxybenzylamine in tetrahydrofuran (THF) under inert atmosphere:
Optimization insights :
One-Pot Multicomponent Synthesis
Recent patents describe a streamlined approach combining cyclocondensation and amidation in a single vessel:
-
Step 1 : Mix ethyl 3-ethoxyacrylate, thiourea, and 4-methoxybenzyl isocyanate in acetonitrile.
-
Step 2 : Add POCl₃ dropwise at −10°C to form the chloropyrimidine intermediate.
-
Step 3 : Introduce isopropyl mercaptan and K₂CO₃, heating to 80°C for 8 hours.
Advantages :
Reaction Optimization and Catalytic Systems
Solvent Effects on Yield
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | By-Products (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 12 |
| THF | 7.5 | 65 | 18 |
| Acetonitrile | 37.5 | 70 | 15 |
| DCM | 8.9 | 60 | 25 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of amines, while DCM’s low polarity favors S-alkylation but increases by-product formation.
Catalytic Approaches
Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) in biphasic water/DCM systems improves S-alkylation yields to 78% by facilitating ion-pair extraction.
Microwave-assisted synthesis : Reducing reaction times from 12 hours to 45 minutes at 100°C with 300W irradiation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.91 (d, J = 8.6 Hz, 2H, Ar-H), 4.53 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.48–3.41 (m, 1H, SCH(CH₃)₂), 1.39 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine).
Challenges and Mitigation Strategies
By-Product Formation
Scalability Issues
Pilot-scale batches (≥1 kg) face:
-
Exothermicity during POCl₃ addition (controlled via cryogenic cooling)
-
Silica gel chromatography impractical (switched to recrystallization from ethanol/water).
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution at the pyrimidine C2 position using propan-2-ylsulfanyl groups, followed by carboxamide coupling at C4. Flow chemistry systems (e.g., continuous-flow reactors) can optimize reaction conditions (e.g., temperature, residence time) to enhance yield and purity . Purification may involve column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min to assess purity (>98% by area normalization).
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should confirm the methoxyphenyl proton signals (δ 6.8–7.3 ppm) and propan-2-ylsulfanyl methyl groups (δ 1.2–1.4 ppm).
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between the pyrimidine core and substituents, critical for confirming stereoelectronic effects .
Q. What are the common reactivity patterns of the propan-2-ylsulfanyl and carboxamide groups in this compound?
- Methodological Answer :
- Propan-2-ylsulfanyl : Susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones, which can alter electronic properties .
- Carboxamide : Hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions yields carboxylic acid derivatives, useful for further functionalization.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxyphenyl group with fluorophenyl or nitro groups to study electronic effects on target binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), guided by the pyrimidine core’s planarity and sulfanyl group’s hydrophobicity.
- Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (propan-2-ylsulfanyl) using Schrödinger’s Phase module.
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening, which may explain discrepancies between solution-state (NMR) and solid-state (XRD) structures .
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to compare theoretical and experimental bond lengths/angles.
Q. What computational strategies are effective for predicting the compound’s solubility and stability?
- Methodological Answer :
- COSMO-RS : Predict solubility in solvents like DMSO or water using thermodynamic activity coefficients derived from quantum-chemical σ-profiles.
- Accelerated Stability Testing : Use HPLC-UV to monitor degradation under stressed conditions (40°C/75% RH for 4 weeks), with Arrhenius modeling to extrapolate shelf life.
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer :
- Crystal Packing Issues : Weak C–H···π or hydrogen-bonding interactions (as seen in related pyrimidines) may lead to twinning. Use Olex2’s TWINABS for data integration .
- Disorder Modeling : Refine propan-2-ylsulfanyl rotamers using PART instructions in SHELXL, with occupancy ratios constrained to 50:50.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
